2-(2-甲氧基苯基)-1-氧代-1,2,3,6,7,7a-六氢-3a,6-环氧异吲哚-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

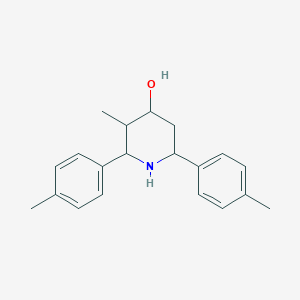

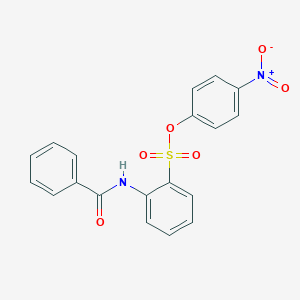

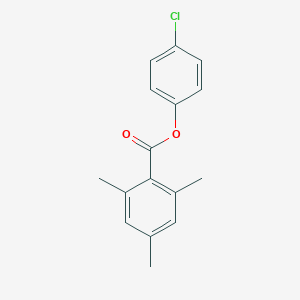

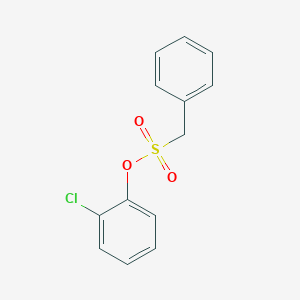

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, an isoindole group, an epoxy group, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a methoxyphenyl group (a phenyl group with a methoxy substituent), an isoindole group (a bicyclic compound consisting of a benzene ring fused to a pyrrole ring), an epoxy group (a three-membered ring consisting of two carbons and an oxygen), and a carboxylic acid group (consisting of a carbonyl group and a hydroxyl group on the same carbon) .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the epoxy group could potentially undergo reactions with nucleophiles, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a methoxy group could influence its solubility .科学研究应用

植物的生物活性化合物

一项关于植物来源的天然羧酸的综述,包括它们的抗氧化、抗菌和细胞毒活性,表明此类化合物的结构显着影响其生物活性。这项研究表明,与所讨论化合物类似的化合物也可能基于其结构属性表现出不同的生物活性。具有特定构型的羧酸已显示出很高的抗氧化特性和抗菌活性,具体取决于微生物菌株和实验条件,表明在开发新药物或食品防腐剂方面具有潜在应用 (Godlewska-Żyłkiewicz 等人,2020)。

羧酸对生物催化剂的抑制

羧酸已被公认为微生物过程中抑制剂的作用,强调了了解它们对工程微生物的影响的重要性。这一知识对于制定提高微生物耐受性和优化生物可再生化学品的发酵生产的策略至关重要。抑制机制涉及细胞膜损伤和内部 pH 值降低,表明所讨论的化合物可能在研究微生物耐药性或设计更有效的生物催化过程中具有应用 (Jarboe 等人,2013)。

羟基肉桂酸的抗氧化性质

基于构效关系 (SAR) 对羟基肉桂酸 (HCA) 及其抗氧化活性的研究揭示了不饱和键和羟基在其有效性中的关键作用。这些发现强调了通过优化天然存在的羧酸的结构来设计新型抗氧化剂的潜力,包括具有与所讨论化合物相似的结构的化合物。了解这些关系可以指导开发用于食品、药品和化妆品行业的新型抗氧化剂 (Razzaghi-Asl 等人,2013)。

羧酸的液-液萃取

关于从水流中液-液萃取 (LLX) 羧酸的溶剂开发的综述表明,了解羧酸与溶剂之间的物理化学相互作用可以显着增强此类化合物的回收和纯化过程。这一知识对于生物基塑料和其他寻求从生物质中提取和利用羧酸的可持续方法的行业至关重要 (Sprakel & Schuur, 2019)。

属性

IUPAC Name |

3-(2-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-21-10-5-3-2-4-9(10)17-8-16-7-6-11(22-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLKPLJIYRQHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentan]-2(1H)-yl)(phenyl)methanone](/img/structure/B458992.png)